Glycine, N-(2-((acetylthio)methyl)-1-oxo-3-phenylpropyl)-, 2-((tricyclo(3.3.1.1(sup 3,7))dec-1-ylcarbonyl)amino)-1-(((tricyclo(3.3.1.1(sup 3,7))dec-1-ylcarbonyl)amino)methyl)ethyl ester, (+-)-
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Overview
Description
Glycine, N-(2-((acetylthio)methyl)-1-oxo-3-phenylpropyl)-, 2-((tricyclo(3.3.1.1(sup 3,7))dec-1-ylcarbonyl)amino)-1-(((tricyclo(3.3.1.1(sup 3,7))dec-1-ylcarbonyl)amino)methyl)ethyl ester, (±)- is a complex organic compound with a unique structure. This compound is characterized by the presence of glycine, acetylthio, phenylpropyl, and tricyclodecylcarbonyl groups. Its intricate molecular architecture makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the introduction of the acetylthio group, the formation of the phenylpropyl moiety, and the incorporation of the tricyclodecylcarbonyl groups. The reaction conditions typically require controlled temperatures, specific catalysts, and precise stoichiometric ratios to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield, purity, and cost-effectiveness, often involving advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The acetylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The phenylpropyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetylthio group can yield sulfoxides, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The acetylthio group may interact with thiol-containing enzymes, while the phenylpropyl and tricyclodecylcarbonyl groups may influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Glycine, N-(2-((acetylthio)methyl)-1-oxo-3-phenylpropyl)-, 2-((tricyclo(3.3.1.1(sup 3,7))dec-1-ylcarbonyl)amino)-1-(((tricyclo(3.3.1.1(sup 3,7))dec-1-ylcarbonyl)amino)methyl)ethyl ester, (±)- shares similarities with other glycine derivatives and compounds containing tricyclodecylcarbonyl groups.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
147879-86-5 |
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Molecular Formula |
C39H53N3O6S |
Molecular Weight |
691.9 g/mol |
IUPAC Name |
1,3-bis(adamantane-1-carbonylamino)propan-2-yl 2-[[2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]acetate |
InChI |
InChI=1S/C39H53N3O6S/c1-24(43)49-23-32(13-25-5-3-2-4-6-25)35(45)40-22-34(44)48-33(20-41-36(46)38-14-26-7-27(15-38)9-28(8-26)16-38)21-42-37(47)39-17-29-10-30(18-39)12-31(11-29)19-39/h2-6,26-33H,7-23H2,1H3,(H,40,45)(H,41,46)(H,42,47) |
InChI Key |
SFAYJQRULLJLAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCC(CC1=CC=CC=C1)C(=O)NCC(=O)OC(CNC(=O)C23CC4CC(C2)CC(C4)C3)CNC(=O)C56CC7CC(C5)CC(C7)C6 |
Origin of Product |
United States |
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